Fruticosonine
Description
Fruticosonine is a fungal metabolite identified in Rhizoctonia solani AG-1-IA, a phytopathogen responsible for sheath blight disease in crops. It is implicated in fungal developmental stages, particularly during sclerotial maturation. Studies reveal that this compound concentrations increase in undifferentiated mycelia (Group G2) under restricted aeration, while remaining stable in differentiated, sclerotia-forming mycelia (Group G3) under aerobic conditions .
Properties
CAS No. |
73326-88-2 |
|---|---|
Molecular Formula |
C20H28N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(2R,5R)-5-[2-[2-(1H-indol-3-yl)ethylamino]propan-2-yl]-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C20H28N2O/c1-14-8-9-16(12-19(14)23)20(2,3)22-11-10-15-13-21-18-7-5-4-6-17(15)18/h4-7,13-14,16,21-22H,8-12H2,1-3H3/t14-,16-/m1/s1 |
InChI Key |
YKGQTGZOJCRHNO-GDBMZVCRSA-N |
SMILES |
CC1CCC(CC1=O)C(C)(C)NCCC2=CNC3=CC=CC=C32 |
Isomeric SMILES |
C[C@@H]1CC[C@H](CC1=O)C(C)(C)NCCC2=CNC3=CC=CC=C32 |
Canonical SMILES |
CC1CCC(CC1=O)C(C)(C)NCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Fruticosonine shares functional similarities with other fungal metabolites involved in sclerotial development. Below is a comparative analysis based on concentration trends, structural features, and biological roles (Table 1).
Table 1: Comparative Analysis of this compound and Related Metabolites
Key Findings:
Functional Differentiation :
- This compound uniquely maintains stable levels in mature mycelia (G3), unlike tenuazonic acid and N(γ)-nitro-L-arginine, which decline during differentiation. This stability suggests this compound may regulate late-stage sclerotial consolidation rather than early signaling .
- Tenuazonic acid, a phytotoxin, peaks in undifferentiated mycelia (G2), likely suppressing plant defenses during initial infection. Its decline in G3 aligns with a shift from pathogenic growth to structural sclerotial formation .
Structural Insights: While this compound’s structure is unelucidated, its alkaloid-like behavior contrasts with the oxylipin 9S,10S,11R-trihydroxy-12Z,15Z-octadecadienoic acid, which participates in lipid-mediated signaling. This structural disparity underscores divergent metabolic roles .
Biomarker Potential: this compound’s persistence in mature mycelia positions it as a candidate biomarker for sclerotial development, whereas other metabolites reflect transient stress or signaling states .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
